molecular formula C7H9F6N3O4S2 B6310681 1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide CAS No. 353239-10-8

1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide

Cat. No.: B6310681
CAS No.: 353239-10-8
M. Wt: 377.3 g/mol
InChI Key: OJXZPFXLZXELHY-UHFFFAOYSA-O
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Description

1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide is a room temperature ionic liquid (RTIL) known for its unique properties such as non-volatility, high thermal stability, and high ionic conductivity. It is widely used in various applications, including as an electrolyte in lithium-ion batteries and as a solvent in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-ethylimidazole with bis(trifluoromethylsulfonyl)imide. The reaction is carried out under controlled conditions to ensure high purity and yield. For instance, 1-ethylimidazole can be reacted with bis(trifluoromethylsulfonyl)imide in a solvent such as acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Common reagents used in these reactions include acetonitrile, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide is often compared with other ionic liquids such as:

  • 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Compared to these compounds, this compound exhibits lower viscosity and higher ionic conductivity, making it more suitable for applications requiring efficient charge transfer and thermal stability .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-ethyl-1H-imidazol-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.C2F6NO4S2/c1-2-7-4-3-6-5-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5H,2H2,1H3;/q;-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXZPFXLZXELHY-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+]1C=CN=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F6N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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